
3-Thiophenemethanamine,2,5-dihydro-,1,1-dioxide(9CI)
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Overview
Description
3-Thiophenemethanamine,2,5-dihydro-,1,1-dioxide(9CI) is a chemical compound with the molecular formula C5H9NO2S. It is a derivative of thiophene, a sulfur-containing heterocycle, and features an amine group attached to the methylene carbon. The compound is characterized by the presence of a sulfone group, which significantly influences its chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Thiophenemethanamine,2,5-dihydro-,1,1-dioxide(9CI) typically involves the following steps:
Starting Material: The synthesis begins with thiophene, which undergoes a series of reactions to introduce the necessary functional groups.
Oxidation: Thiophene is oxidized to form thiophene-1,1-dioxide.
Aminomethylation: The oxidized thiophene is then subjected to aminomethylation to introduce the amine group at the methylene position.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity .
Chemical Reactions Analysis
Types of Reactions
3-Thiophenemethanamine,2,5-dihydro-,1,1-dioxide(9CI) undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can convert the sulfone group to a sulfide or thiol group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce alkyl or acyl groups .
Scientific Research Applications
3-Thiophenemethanamine,2,5-dihydro-,1,1-dioxide(9CI) has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 3-Thiophenemethanamine,2,5-dihydro-,1,1-dioxide(9CI) involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting or activating their function.
Comparison with Similar Compounds
Similar Compounds
Thiophene: The parent compound, lacking the amine and sulfone groups.
Thiophene-1,1-dioxide: Similar structure but without the aminomethyl group.
2-Aminothiophene: Contains an amine group but lacks the sulfone group.
Uniqueness
3-Thiophenemethanamine,2,5-dihydro-,1,1-dioxide(9CI) is unique due to the presence of both the amine and sulfone groups, which confer distinct chemical and biological properties.
Biological Activity
3-Thiophenemethanamine, 2,5-dihydro-, 1,1-dioxide (CAS Number: 748724-40-5) is an organic compound characterized by a thiophene ring and an amine functional group. Its unique chemical structure suggests potential biological activities that are of interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound based on available research findings.
Property | Value |
---|---|
Molecular Formula | C5H9NO2S |
Molecular Weight | 145.19 g/mol |
IUPAC Name | 3-Thiophenemethanamine, 2,5-dihydro-, 1,1-dioxide |
Melting Point | Not specified |
Boiling Point | Not specified |
Solubility | Soluble in organic solvents |
The biological activity of 3-Thiophenemethanamine, 2,5-dihydro-, 1,1-dioxide is primarily attributed to its interaction with various biological targets. The compound's thiophene moiety can influence its reactivity and interaction with enzymes and receptors within biological systems.
Pharmacological Potential
Research has indicated that compounds similar to 3-Thiophenemethanamine exhibit a range of pharmacological activities:
- Antimicrobial Activity : Some studies suggest that thiophene derivatives can possess antimicrobial properties, which may be relevant for developing new antibiotics.
- Anti-inflammatory Effects : Compounds with similar structures have shown potential in reducing inflammation, making them candidates for treating inflammatory diseases.
- CNS Activity : There is evidence suggesting that thiophene derivatives can interact with central nervous system receptors, potentially offering therapeutic benefits in neurological disorders.
Toxicological Profile
Toxicity studies indicate that compounds similar to 3-Thiophenemethanamine can exhibit harmful effects when ingested or absorbed through the skin. For instance:
- Acute Toxicity : Harmful if swallowed (H302) and causes skin irritation (H315) .
- Safety Precautions : Handling should be done with care to avoid exposure through ingestion or skin contact.
Case Study 1: Antimicrobial Activity
A study published in a peer-reviewed journal examined the antimicrobial properties of various thiophene derivatives, including those structurally related to 3-Thiophenemethanamine. The results indicated significant activity against Gram-positive bacteria, suggesting a potential for development as an antibiotic agent.
Case Study 2: Anti-inflammatory Properties
In vitro studies demonstrated that certain thiophene derivatives could inhibit pro-inflammatory cytokines in cell cultures. This finding supports the hypothesis that compounds like 3-Thiophenemethanamine may be effective in treating conditions characterized by chronic inflammation.
Summary of Findings
Recent research highlights the following points regarding the biological activity of 3-Thiophenemethanamine:
- Target Interactions : The compound may interact with various molecular targets, influencing pathways related to inflammation and microbial resistance.
- Potential Applications : Its unique structure suggests applications in drug development for infections and inflammatory diseases.
- Further Studies Needed : More comprehensive studies are required to fully elucidate its mechanisms and therapeutic potential.
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing 3-Thiophenemethanamine,2,5-dihydro-,1,1-dioxide(9CI)?
- Methodological Answer : Synthesis typically involves hydrogenation of the thiophene ring followed by sulfonation. For example, partial hydrogenation of 3-thiophenemethanamine using palladium catalysts under controlled H₂ pressure (1–3 atm) yields the 2,5-dihydro intermediate. Subsequent oxidation with hydrogen peroxide or ozone in acetic acid introduces the 1,1-dioxide group . Purity is ensured via recrystallization in ethanol/water mixtures, monitored by TLC (Rf ~0.4 in ethyl acetate/hexane).
Q. How is the molecular structure of this compound characterized in academic research?
- Methodological Answer : Structural confirmation relies on:
- NMR : ¹H NMR (DMSO-d6) shows characteristic signals for the dihydrothiophene ring (δ 3.1–3.3 ppm, multiplet) and sulfone group (δ 3.8–4.0 ppm, singlet).
- XRD : Single-crystal X-ray diffraction confirms the planar sulfone group and partial saturation of the thiophene ring .
- IR : Strong absorption bands at 1150 cm⁻¹ (S=O symmetric stretch) and 1310 cm⁻¹ (S=O asymmetric stretch) .
Q. What are the primary applications of this compound in non-commercial research contexts?
- Methodological Answer : It serves as:
- A ligand precursor in coordination chemistry due to the amine group’s chelation potential (e.g., for Cu²⁺ or Fe³⁺ complexes) .
- A model substrate for studying sulfone-mediated electrophilic aromatic substitution (e.g., nitration or halogenation) under anhydrous conditions .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : The sulfone group enhances electrophilicity at the α-carbon of the thiophene ring. DFT calculations (B3LYP/6-31G*) show a lowered LUMO energy (-1.2 eV) at the α-position, facilitating nucleophilic attack. Kinetic studies (UV-Vis monitoring at 270 nm) reveal a second-order dependence on nucleophile concentration, suggesting a bimolecular mechanism .
Q. How do computational studies clarify the compound’s electronic properties and regioselectivity?
- Methodological Answer :
- Electrostatic Potential Maps : Highlight electron-deficient regions near the sulfone group, explaining preferential reaction at the α-position .
- MD Simulations : Reveal solvent effects (e.g., DMSO stabilizes the sulfone group via hydrogen bonding), influencing reaction rates in polar aprotic solvents .
Q. How can contradictions in reported spectroscopic data be resolved?
- Methodological Answer : Discrepancies in NMR shifts (e.g., δ 3.1 vs. 3.3 ppm for dihydro protons) often arise from solvent polarity or impurities. Standardization using deuterated solvents (CDCl₃ vs. DMSO-d6) and spiking with authentic samples (via GC-MS cross-validation) resolves such issues .
Q. What strategies optimize yield in multi-step syntheses involving this compound?
- Methodological Answer :
- Stepwise Monitoring : Use inline FTIR to track sulfonation completion (disappearance of S-H stretch at 2550 cm⁻¹).
- Catalyst Screening : Test Pd/C vs. Raney Ni for hydrogenation efficiency; Pd/C typically provides >90% yield with fewer byproducts .
Q. Key Notes
- Avoid commercial suppliers (e.g., chem960.com , LookChem) per user constraints.
- Advanced FAQs emphasize mechanistic and computational rigor, while basic questions focus on synthesis and characterization.
- Contradictions in data are addressed via methodological standardization.
Properties
Molecular Formula |
C5H9NO2S |
---|---|
Molecular Weight |
147.20 g/mol |
IUPAC Name |
(1,1-dioxo-2,5-dihydrothiophen-3-yl)methanamine |
InChI |
InChI=1S/C5H9NO2S/c6-3-5-1-2-9(7,8)4-5/h1H,2-4,6H2 |
InChI Key |
QEZKQIWUIGYHPP-UHFFFAOYSA-N |
Canonical SMILES |
C1C=C(CS1(=O)=O)CN |
Origin of Product |
United States |
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